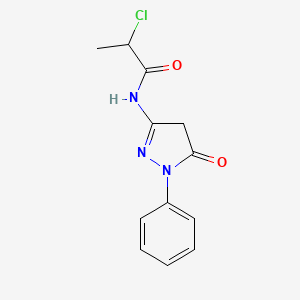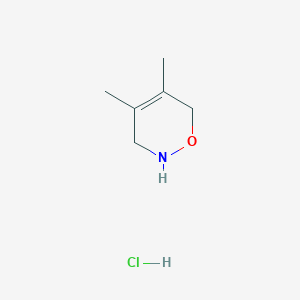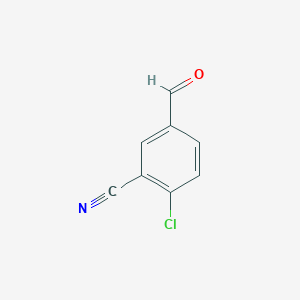
(4-Methyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride
Übersicht
Beschreibung
“(4-Methyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride” is a chemical compound with the molecular formula C11H22ClN3O. It has a molecular weight of 247.76 g/mol. This compound is used as a research chemical .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring and a piperidine ring connected by a methanone group . The compound is a 1:1 hydrochloride salt .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.77g/mol and a molecular formula of C11H22ClN3O . Its exact mass is 247.1451400 and its monoisotopic mass is 247.1451400 . The compound is canonicalized and has a complexity of 218 . It has a rotatable bond count of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 35.6 .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Applications
A series of compounds synthesized through a bi-step approach, including piperazinyl and piperidinyl groups, showed considerable inhibitory activity against the α-glucosidase enzyme. These compounds also underwent evaluation for their hemolytic and cytotoxic profiles, indicating their potential as therapeutic agents with enzyme-targeting capabilities (Abbasi et al., 2019).
Antibacterial and Antifungal Properties
Novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds were synthesized and displayed significant antibacterial and antifungal activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Ibiş et al., 2015).
Alzheimer's Disease Research
A new series of multifunctional amides exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential use as therapeutic agents for Alzheimer's disease. The study underscores the importance of structural modification in enhancing the biological activity of such compounds (Hassan et al., 2018).
Corrosion Inhibition
A novel organic compound was investigated for its efficiency in preventing mild steel corrosion in an acidic medium. The study demonstrates the potential of piperazinyl and piperidinyl compounds as corrosion inhibitors, which could be beneficial in industrial applications (Singaravelu & Bhadusha, 2022).
Synthesis of Complex Molecules
Research on the synthesis of complex molecules, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, provides insights into the methods and efficiency of creating specific chemical structures that could serve as key intermediates in the development of pharmaceuticals and other chemicals (Zheng Rui, 2010).
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c1-13-6-8-14(9-7-13)11(15)10-4-2-3-5-12-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWWVJMWXQAHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-58-6 | |
| Record name | Methanone, (4-methyl-1-piperazinyl)-2-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)





![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)

![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)

![6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1456038.png)
![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)

